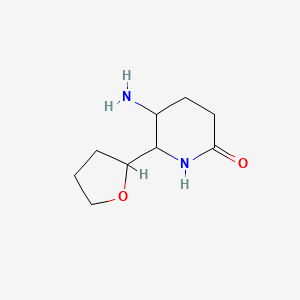

5-Amino-6-(oxolan-2-yl)piperidin-2-one

Description

The exact mass of the compound 5-Amino-6-(oxolan-2-yl)piperidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-6-(oxolan-2-yl)piperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-6-(oxolan-2-yl)piperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-6-(oxolan-2-yl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c10-6-3-4-8(12)11-9(6)7-2-1-5-13-7/h6-7,9H,1-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMUGBRTZPTDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2C(CCC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803571-81-4 | |

| Record name | 5-amino-6-(oxolan-2-yl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-6-(oxolan-2-yl)piperidin-2-one chemical structure

Technical Monograph: 5-Amino-6-(oxolan-2-yl)piperidin-2-one Scaffold

Part 1: Executive Summary & Structural Logic

The molecule 5-Amino-6-(oxolan-2-yl)piperidin-2-one represents a highly specialized pharmacophore, merging a rigid

Specifically, this scaffold mimics the transition state of peptide bonds, particularly the

Key Applications:

-

Protease Inhibition:

-Secretase inhibitors (Alzheimer's research) and serine protease inhibitors.[1] -

GPCR Modulation: Conformationally restricted analogues of neurotransmitters (e.g., Glutamate/GABA analogues).[1]

-

Kinase Inhibition: The lactam nitrogen and carbonyl serve as a hinge-binding motif.[1]

Part 2: Chemical Architecture & Stereochemistry

The biological activity of this molecule is dictated by its stereochemistry.[1] The structure contains three contiguous chiral centers:

-

C5 (Amine bearing): Determines the vector of the hydrogen bond donor.[1]

-

C6 (Lactam bridgehead): Controls the "kink" of the scaffold.[1]

-

C2' (Oxolane attachment): Defines the orientation of the ether oxygen.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9][10]

| Property | Value (Predicted) | Significance |

| Molecular Formula | Fragment-like lead compound | |

| Molecular Weight | ~184.24 g/mol | High ligand efficiency (LE) potential |

| H-Bond Donors | 2 (Amine, Amide NH) | Critical for active site anchoring |

| H-Bond Acceptors | 3 (Carbonyl, Ether O, Amine N) | Solvation and specific binding |

| TPSA | ~55-65 | Excellent CNS penetration potential |

| LogP | ~ -0.5 to 0.5 | High water solubility; favorable DMPK |

Part 3: Advanced Synthetic Methodology

Synthesis of 2,3,6-trisubstituted piperidines is synthetically challenging due to the need for high diastereoselectivity.[1] Below is a self-validating protocol utilizing N-Acyliminium Ion Chemistry , favored for its ability to install the C6-substituent (oxolane) trans or cis to the C5-amine with high control.[1]

Mechanism of Action: The N-Acyliminium Route

This pathway relies on generating an electrophilic iminium species at C6 of a 5-protected-amino-piperidinone, which is then trapped by a nucleophilic furan/tetrahydrofuran derivative.[1]

Step-by-Step Protocol

Phase 1: Precursor Synthesis (The "Ene-Lactam") [1]

-

Starting Material: 5-((tert-butoxycarbonyl)amino)piperidin-2-one (commercially available or derived from Glutamic acid).[1]

-

Anodic Oxidation: Perform electrochemical oxidation in MeOH to generate the 6-methoxy intermediate.

Phase 2: Lewis-Acid Mediated Coupling (The Critical Step)

-

Reagents: 6-methoxy-5-(Boc-amino)piperidin-2-one, 2-(trimethylsilyloxy)furan (as the oxolane precursor equivalent) or 2-lithio-tetrahydrofuran (via cuprate addition).[1]

-

Activation: Dissolve the methoxy-lactam in anhydrous

at -78°C. -

Catalyst: Add

(2.0 equiv) dropwise.[1] The Lewis acid complexes with the methoxy group, generating the N-acyliminium ion .[1] -

Nucleophilic Attack: Add the furan/oxolane nucleophile.[1] The attack occurs preferentially from the face anti to the bulky C5-carbamate group (stereoelectronic control).[1]

-

Quench: Sat.

solution.[1]

Phase 3: Hydrogenation (Stereocontrol)

-

If a furan was added, reduce the double bonds using

(1 atm) and-

Note: Rhodium often favors cis-hydrogenation, setting the final relative stereochemistry between the piperidine and oxolane rings.[1]

-

Visualization: Synthetic Pathway & Logic

Figure 1: The N-Acyliminium ion pathway allows for modular installation of the oxolane ring at the C6 position.[1]

Part 4: Medicinal Chemistry & SAR Logic

The 5-amino-6-(oxolan-2-yl)piperidin-2-one structure is a scaffold.[1] To convert it into a potent drug, substituents must be optimized based on the target pocket.[1]

Pharmacophore Mapping

| Region | Function | Optimization Strategy |

| Lactam NH | H-bond Donor | Methylation removes donor capability; used to tune permeability.[1] |

| Lactam C=O | H-bond Acceptor | Critical for backbone binding (e.g., hinge region of kinases).[1] |

| C5-Amine | Cationic Center | Derivatize with sulfonamides or acyl groups to reach S2/S3 pockets.[1] |

| Oxolane Ring | Hydrophobic/Polar | Can be substituted with F or OH to target specific water networks.[1] |

Experimental Workflow: Validating Activity

To test this scaffold in a biological setting (e.g., protease inhibition), follow this screening logic:

-

FRET Assay: Use a fluorogenic peptide substrate specific to the target protease.[1]

-

Incubation: Pre-incubate enzyme with the scaffold (10 nM - 10

M) for 30 mins. -

Kinetic Readout: Measure fluorescence increase over 60 mins.

-

Control: Use a linear peptide analogue to prove the efficacy of the constrained lactam ring.

Visualization: Structure-Activity Relationship (SAR)

Figure 2: Strategic modification points on the scaffold to tune biological properties.

Part 5: References

-

Piperidone-Based Scaffolds:

-

Chiral Piperidine Synthesis:

-

General Piperidine/Lactam Chemistry:

-

Oxolane (Tetrahydrofuran) Building Blocks:

Sources

An In-depth Technical Guide to a Key Pharmaceutical Intermediate: (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one

A Note on the Subject Compound: Initial inquiries for a detailed guide on 5-Amino-6-(oxolan-2-yl)piperidin-2-one did not yield a specific CAS number or sufficient technical data for a comprehensive analysis. In the spirit of providing a valuable and technically grounded resource, this guide will focus on a structurally related and well-documented piperidinone derivative: (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one . This compound is a critical intermediate in the synthesis of advanced pharmaceutical agents, and its complex, stereochemically defined structure presents a compelling case study in modern synthetic chemistry.

Introduction: The Significance of Substituted Piperidinones in Drug Discovery

The piperidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, six-membered ring system allows for the precise spatial orientation of functional groups, which is critical for selective binding to biological targets. The compound of focus, (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one, is a high-value intermediate, notably in the synthesis of the calcitonin gene-related peptide (CGRP) receptor antagonist, Atogepant, used for the preventive treatment of migraine.[1][2]

The specific stereochemistry of this molecule, with three defined chiral centers, underscores the necessity for highly stereocontrolled synthetic methods. The presence of a trifluoroethyl group on the lactam nitrogen and a trifluorophenyl group at the 5-position enhances metabolic stability and modulates the pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide will provide a detailed exploration of a plausible synthetic pathway, the rationale behind the chosen methodologies, and the analytical characterization of this key intermediate.

Physicochemical Properties and Data Summary

A summary of the key identifiers and computed physicochemical properties for this intermediate is provided below. This data is essential for its handling, characterization, and use in further synthetic steps.

| Property | Value | Source |

| CAS Number | 1375794-72-1 | [3][4][5] |

| Molecular Formula | C₁₄H₁₄F₆N₂O | [3][4] |

| Molecular Weight | 340.26 g/mol | [3][4] |

| IUPAC Name | (3S,5S,6R)-3-amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one | [3][4] |

| XLogP3 | 2.6 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

Synthetic Strategy and Experimental Protocol

The synthesis of a molecule with multiple stereocenters like (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one requires a carefully designed strategy to control the stereochemistry at each step. A plausible and efficient approach involves the diastereoselective construction of the piperidinone ring, followed by the deprotection of the amino group. The following protocol is a representative, multi-step synthesis based on established chemical transformations.

Overview of the Synthetic Pathway

The synthesis can be logically divided into two main stages: the construction of the protected piperidinone core and the final deprotection to yield the target amine. The stereochemistry is often controlled through the use of chiral auxiliaries or asymmetric catalysis in the initial steps of forming the linear precursor to the piperidinone ring. A key step is often an intramolecular cyclization, such as a reductive amination, to form the piperidinone ring with the desired stereochemistry.

Caption: Synthetic workflow for the target amine intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of the Boc-Protected Piperidinone Precursor

The synthesis begins with a suitable protected amino acid derivative, which is elaborated into a ketone. This ketone then undergoes an enzymatic reductive amination and subsequent cyclization to form the piperidinone ring with the desired stereochemistry. The use of a transaminase enzyme is a powerful method for establishing the correct stereocenters in a single, efficient step.[1]

-

Materials:

-

Appropriately substituted ketone precursor (e.g., derived from a Weinreb amide)

-

Transaminase enzyme

-

Amine donor (e.g., isopropylamine)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic solvent (e.g., DMSO)

-

-

Procedure:

-

To a solution of the ketone precursor in a mixture of buffer and DMSO, add the transaminase enzyme, PLP, and the amine donor.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours, or until reaction completion is observed by HPLC.

-

Upon completion, quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and wash it sequentially with brine and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the Boc-protected piperidinone intermediate.

-

Causality of Experimental Choices:

-

The use of a transaminase enzyme is crucial for achieving high diastereoselectivity and enantioselectivity in the formation of the amino group and subsequent cyclization.

-

DMSO is used as a co-solvent to ensure the solubility of the organic starting material in the aqueous buffer.

-

PLP is an essential cofactor for the transaminase enzyme.

Step 2: Deprotection to Yield the Final Amine Intermediate

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the amino function to yield the target compound. This is typically achieved under acidic conditions.

-

Materials:

-

Boc-protected piperidinone intermediate from Step 1

-

Trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent (e.g., dioxane or ethyl acetate)

-

Dichloromethane (DCM) or other suitable solvent

-

-

Procedure:

-

Dissolve the Boc-protected piperidinone in dichloromethane.

-

Add an excess of the acidic deprotection reagent (e.g., a solution of HCl in ethyl acetate) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting crude product, often the hydrochloride salt, can be purified by recrystallization or used directly in the next step.

-

Causality of Experimental Choices:

-

Acidic conditions are required to cleave the Boc protecting group. TFA or HCl are commonly used for this purpose as they are effective and the byproducts are volatile.

-

The reaction is performed at a low temperature initially to control the exothermic nature of the deprotection reaction.

Trustworthiness and Self-Validation

The described synthetic protocol incorporates self-validating systems to ensure the integrity of the process:

-

Chromatographic Monitoring: Each step of the synthesis should be closely monitored by Thin Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials and the formation of the desired product.

-

Spectroscopic Characterization: The structure and purity of the final product and key intermediates must be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).

-

Chiral Analysis: Given the stereochemical complexity of the target molecule, chiral HPLC is essential to confirm the diastereomeric and enantiomeric purity of the final product.

Conclusion

(3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one is a sophisticated and highly valuable intermediate in the pharmaceutical industry. Its synthesis is a testament to the power of modern asymmetric synthesis, particularly the use of biocatalysis to control stereochemistry. This guide has provided a plausible and detailed overview of its synthesis and characterization, offering valuable insights for researchers and professionals in drug development. The principles and techniques described herein are broadly applicable to the synthesis of other complex, substituted heterocyclic compounds.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis: A Deep Dive into Atogepant Intermediate CAS 1455358-12-9. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Migraine Treatment: Understanding Atogepant Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

-

Apicule. (n.d.). (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one (CAS No: 1375794-72-1) API Intermediate Manufacturers. Retrieved from [Link]

-

Patentscope. (2024, January 4). Novel process for the preparation of intermediate compounds used in the treatment of migraine. Retrieved from [Link]

-

WIPO Patentscope. (2024, June 27). WO/2024/134683 Novel process for the preparation of intermediate compounds used in the treatment of migraine. Retrieved from [Link]

-

PubChem. (n.d.). (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one. Retrieved from [Link]

-

Cleanchem. (n.d.). Atogepant Amine Impurity | CAS No: 1375794-72-1. Retrieved from [Link]

-

LookChem. (n.d.). (3S,5S,6R)-3-amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-N-[(5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide. Retrieved from [Link]

Sources

- 1. How is Atogepant synthesised?_Chemicalbook [chemicalbook.com]

- 2. tdcommons.org [tdcommons.org]

- 3. apicule.com [apicule.com]

- 4. (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one | C14H14F6N2O | CID 72195954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cleanchemlab.com [cleanchemlab.com]

Unlocking New Therapeutic Frontiers: A Technical Guide to Novel Amino-Lactam Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has positioned amino-lactam scaffolds at the forefront of modern drug discovery. This in-depth technical guide provides a comprehensive overview of the synthesis, application, and strategic importance of these privileged structures. Moving beyond their foundational role in β-lactam antibiotics, we explore the versatility of amino-lactams as core motifs in a diverse array of therapeutic agents, including enzyme inhibitors and conformationally constrained peptides. This whitepaper serves as a practical resource for researchers, offering detailed synthetic protocols, insights into structure-activity relationships (SAR), and a forward-looking perspective on the evolving landscape of amino-lactam chemistry in medicine.

The Enduring Significance of the Amino-Lactam Core

The four-membered azetidin-2-one ring, the fundamental building block of β-lactam antibiotics, is a testament to the power of strained ring systems in medicinal chemistry.[1] The inherent reactivity of this scaffold, driven by ring strain, has been masterfully exploited to inhibit bacterial cell wall transpeptidases, forming the basis of widely prescribed antibiotics like penicillins and cephalosporins.[2][3] However, the utility of the amino-lactam scaffold extends far beyond its antibacterial origins. Its ability to serve as a rigid, synthetically tractable core has made it an invaluable tool for creating novel molecular architectures with diverse biological activities.[4]

Derivatives of monocyclic β-lactams have been investigated as treatments for a wide range of conditions, including atherosclerotic coronary heart disease, inflammatory conditions, and cancer.[1] Furthermore, appropriately functionalized azetidin-2-ones can act as inhibitors of various nucleophilic enzymes, such as serine, cysteine, and threonine proteases.[1] This guide will delve into the innovative strategies being employed to harness the full potential of these remarkable scaffolds.

Architectures of Innovation: Synthesizing Novel Amino-Lactam Scaffolds

The construction of the amino-lactam core and its subsequent derivatization are pivotal to accessing novel chemical space. A variety of synthetic strategies have been developed, ranging from classic cycloadditions to modern catalytic asymmetric methods.

The Staudinger [2+2] Cycloaddition: A Cornerstone of β-Lactam Synthesis

The Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine, remains one of the most prevalent methods for constructing the monocyclic β-lactam ring.[1] This reaction typically proceeds through a three-step cascade involving nucleophilic attack of the imine nitrogen on the ketene, formation of a zwitterionic intermediate, and subsequent ring closure.[1] The stereochemical outcome of the Staudinger reaction can be controlled through the use of chiral auxiliaries or catalysts, enabling the synthesis of enantiopure β-lactams.[2][4][5]

Experimental Protocol: Synthesis of a Diprotected Monocyclic β-Lactam via Staudinger Cycloaddition

This protocol is a representative example for the synthesis of a 3-phthalimido-4-substituted-β-lactam.

Step 1: Imine Formation

-

Dissolve the desired primary amine and aldehyde in dichloromethane or methanol at room temperature.

-

Add anhydrous sodium sulfate as a drying agent.

-

Stir the reaction mixture until the formation of the imine is complete (monitored by TLC or LC-MS).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.

Step 2: Staudinger [2+2] Cycloaddition

-

Dissolve the imine from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C.

-

In a separate flask, dissolve phthalimidoacetyl chloride in anhydrous dichloromethane.

-

Slowly add a mild base, such as triethylamine, to the phthalimidoacetyl chloride solution to generate the ketene in situ.

-

Add the ketene solution dropwise to the cooled imine solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired diprotected monocyclic β-lactam.[1]

Catalytic Asymmetric Synthesis: The Next Frontier

Recent advancements have focused on the development of catalytic asymmetric methods for β-lactam synthesis, which offer a more efficient and atom-economical approach to enantiomerically pure compounds.[5][6] Chiral Brønsted bases and organocatalysts have been successfully employed to catalyze the asymmetric Staudinger reaction, yielding β-lactams with high diastereoselectivity and enantioselectivity.[4][6] Furthermore, biocatalytic routes are emerging as a green and highly selective alternative for the synthesis of lactam building blocks.[7]

Caption: Catalytic asymmetric synthesis of β-lactams.

Strategic Applications in Modern Drug Discovery

The versatility of the amino-lactam scaffold has led to its successful application in several key areas of drug discovery.

Enzyme Inhibition: Beyond the Bacterial Cell Wall

While β-lactam antibiotics target bacterial transpeptidases, novel amino-lactam scaffolds are being designed to inhibit a range of other enzymes implicated in human disease.

-

Metallo-β-Lactamase (MBL) Inhibitors: The rise of antibiotic resistance has spurred the development of inhibitors for β-lactamases, the enzymes responsible for degrading β-lactam antibiotics.[2][3] Novel β-lactam-based inhibitors are being designed to counteract the activity of MBLs, thereby restoring the efficacy of existing antibiotics.[8][9][10] These inhibitors often feature a cyclic amino acid zinc chelator conjugated to a β-lactam scaffold.[8][9][10]

-

N-acylethanolamine acid amidase (NAAA) Inhibitors: 3-aminoazetidin-2-one derivatives have been identified as potent and selective inhibitors of NAAA, an intracellular cysteine hydrolase involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide.[11] Inhibition of NAAA has shown profound anti-inflammatory effects in animal models, highlighting the therapeutic potential of these amino-lactam scaffolds.[11]

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of novel amino-lactam compounds against a target enzyme.

Step 1: Reagent Preparation

-

Prepare a stock solution of the purified target enzyme in a suitable buffer (e.g., HEPES, pH 7.5).

-

Prepare a stock solution of the substrate for the enzyme in the same buffer.

-

Prepare serial dilutions of the test amino-lactam inhibitor in the assay buffer.

Step 2: Assay Procedure

-

In a microplate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 25 °C).

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will be specific to the substrate and product.

-

Include appropriate controls (no enzyme, no inhibitor).

Step 3: Data Analysis

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of enzymatic inhibition for each concentration relative to the control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to achieve 50% inhibition.[12]

Scaffold Hopping and Bioisosteric Replacement: Navigating Chemical Space

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule while maintaining its key receptor interactions.[13][14] This can lead to compounds with improved pharmacokinetic properties, enhanced affinity, or novel intellectual property.[13] The amino-lactam scaffold is an excellent candidate for scaffold hopping due to its rigid structure and the ability to project substituents in well-defined vectors. For instance, a β-lactam scaffold has been successfully used to replace an α-aminoacylamide core, resulting in potent antagonists of the p53-MDM2 protein-protein interaction.[13]

Bioisosteric replacement, the substitution of one atom or group with another that has similar physicochemical or biological properties, is another key tactic in drug design.[15][16] The lactam ring itself can be considered a bioisostere of other cyclic structures, and modifications to the amino and other substituents on the lactam core can be guided by bioisosteric principles to fine-tune activity and properties.[17][18]

Caption: The process of scaffold hopping to generate novel amino-lactam cores.

Conformationally Constrained Analogs: Locking in Potency

The inherent flexibility of many peptide and small molecule ligands can be a detriment to their binding affinity and metabolic stability.[19] Introducing conformational constraints can pre-organize the ligand into its bioactive conformation, reducing the entropic penalty upon binding and often leading to a significant increase in potency.[20] The rigid amino-lactam scaffold is an ideal tool for creating such constrained analogs.[21][22] For example, incorporating a lactam bridge into peptide analogues has been shown to stabilize specific secondary structures, such as β-turns or helical segments, leading to enhanced receptor binding and biological activity.[21][23]

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint

Systematic modification of the amino-lactam scaffold and analysis of the resulting changes in biological activity are crucial for optimizing lead compounds. SAR studies on amino-lactam derivatives have provided valuable insights into the structural features required for potent and selective activity. For example, in the development of NAAA inhibitors, investigations into the substitution at the β-position of the 2-oxo-3-azetidinyl ring and the nature of the carbamic acid ester side chain led to the discovery of compounds with improved physicochemical and drug-like profiles.[11]

Table 1: Representative SAR Data for Amino-Lactam Based MBL Inhibitors

| Compound | Scaffold Modification | Target Enzyme | IC50 (µM) |

| Lead Compound | Mercaptocarboxylic acid | VIM-2 | >100 |

| Analog 1 | Carboxylate replaced with phosphonate ester | VIM-2 | 15.2 |

| Analog 2 | Carboxylate replaced with NH-tetrazole | VIM-2 | 50.8 |

| Analog 3 | Phenyl group with electron-donating substituent | VIM-2 | 8.7 |

| Analog 4 | Phenyl group with electron-withdrawing substituent | VIM-2 | 25.4 |

Note: Data is illustrative and compiled from general findings in the field.[17][18]

Future Perspectives: The Expanding Horizon of Amino-Lactam Chemistry

The field of amino-lactam chemistry is continuously evolving, driven by innovations in synthetic methodology and a deeper understanding of their biological targets. Future research will likely focus on:

-

Novel Catalytic Systems: The development of more efficient and selective catalysts for the asymmetric synthesis of complex amino-lactam scaffolds will be a key area of investigation.

-

Expanded Target Space: The application of amino-lactam scaffolds will continue to expand beyond traditional targets to address new and challenging diseases.

-

Computational Design: The use of computational tools for scaffold hopping, virtual screening, and the de novo design of amino-lactam-based ligands will become increasingly sophisticated.[24]

-

Integration with Other Modalities: The conjugation of amino-lactam scaffolds to other pharmacophores, such as peptides or antibodies, may lead to the development of novel bifunctional molecules and targeted therapies.

References

- Scaffold hopping via ANCHOR.QUERY: β-lactams as potent p53-MDM2 antagonists.PMC.

- Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.MDPI.

- Asymmetric synthesis of 3-amino-delta-lactams and benzo[a]quinolizidines by catalytic cyclization reactions involving azlactones.PubMed.

- One-Pot Construction of Diverse β-Lactam Scaffolds via the Green Oxidation of Amines and Its Application to the Diastereoselective Synthesis of β-Amino Acids.

- Recent advances in c

- Potent α-amino-β-lactam carbamic acid ester as NAAA inhibitors.

- Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors.Royal Society of Chemistry.

- Novel and Recent Synthesis and Applic

- The γ-Lactam Analog of Pro-Leu-Gly-NH2.Drug Design Org.

- Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors.PMC.

- Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs.Research.

- Advances in the chemistry of β-lactam and its medicinal applic

- SAR Studies Leading to the Identification of a Novel Series of Metallo-β-lactamase Inhibitors for the Treatment of Carbapenem-Resistant Enterobacteriaceae Infections That Display Efficacy in an Animal Infection Model.

- Lactam Constraints Provide Insights into the Receptor-Bound Conformation of Secretin and Stabilize a Receptor Antagonist.PMC.

- Bioisosterism: A Rational Approach in Drug Design.

- Metallo-β-lactamase inhibitors by bioisosteric replacement: Preparation, activity and binding.

- Design and Synthesis of Conformationally Constrained Glucagon Analogues.

- Metallo-β-lactamase inhibitors by bioisosteric replacement: Prepar

- Bioisosterism.Drug Design Org.

- One-Pot Construction of Diverse β-Lactam Scaffolds via the Green Oxidation of Amines and Its Application to the Diastereoselective Synthesis of β-Amino Acids.

- Classification of Scaffold Hopping Approaches.PMC.

- Amino Acid Thioester Derivatives: A Highly Promising Scaffold for the Development of Metallo-β-lactamase L1 Inhibitors.

- Drug Discovery in the Field of β-Lactams: An Academic Perspective.MDPI.

- Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams.Chemistry | Illinois.

- Recent advances in the chemistry of beta-lactam compounds as selected active-site serine beta-lactamase inhibitors.PubMed.

- Bioisosteric Replacements.Cambridge MedChem Consulting.

- Recent Advances in Scaffold Hopping.

- webinar recording: scaffold hopping in medicinal chemistry — applic

- Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.Life Chemicals.

- Recent advances in β-lactam synthesis.Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors.RSC Publishing.

- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C

- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.PMC.

- Recent advances in the development of β-lactamase inhibitors.PubMed.

- Scaffold Hopping Transformations Using Auxiliary Restraints for Calculating Accurate Rel

- Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids.

- Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria.MDPI.

- Synthesis and Identification of some new β-Lactam derivatives from 6-amino-1,3-dimethyluracil and study their antioxidant activity.Research Journal of Pharmacy and Technology.

- Simeon OLATUNDE | Health Care | B.Tech (Microbiology), M.Tech (Microbiology), PhD (Microbiology and Immunology) | East Kent Hospitals University NHS Foundation Trust, Ashford | Research profile.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs | Research | Chemistry World [chemistryworld.com]

- 8. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02490C [pubs.rsc.org]

- 11. Potent α-amino-β-lactam carbamic acid ester as NAAA inhibitors. Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Scaffold hopping via ANCHOR.QUERY: β-lactams as potent p53-MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 17. researchgate.net [researchgate.net]

- 18. Metallo-β-lactamase inhibitors by bioisosteric replacement: Preparation, activity and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lifechemicals.com [lifechemicals.com]

- 21. Lactam Constraints Provide Insights into the Receptor-Bound Conformation of Secretin and Stabilize a Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Case Studies in Analog Design - Drug Design Org [drugdesign.org]

- 24. pubs.acs.org [pubs.acs.org]

Technical Guide: 6-Substituted 5-Aminopiperidin-2-one Derivatives

Executive Summary

The 6-substituted 5-aminopiperidin-2-one scaffold represents a privileged class of conformational constraints in modern medicinal chemistry. Unlike the more common 3-amino derivatives (Freidinger lactams), which mimic the

This guide details the structural rationale, validated synthetic pathways, and stereochemical control mechanisms required to deploy this scaffold in high-affinity ligand design, specifically targeting protease (Factor Xa) and kinase inhibitors.

Structural Significance & Pharmacophore Modeling[1]

Entropy-Enthalpy Compensation

The primary utility of the 5-aminopiperidin-2-one scaffold is the reduction of conformational entropy (

-

The C6 Position: Mimics the

-carbon of an amino acid (e.g., Phenylalanine if substituted with a phenyl group). -

The C5 Position: Mimics the

-carbon or the nitrogen of the subsequent residue, depending on the substitution pattern. -

The Lactam: Enforces a trans-amide geometry mimic, critical for protease recognition pockets (S1/S2 subsites).

Stereochemical Vectors

The biological activity of this scaffold is strictly governed by the relative stereochemistry of the C5-amino and C6-alkyl groups.

-

Trans-configuration (5S, 6R or 5R, 6S): Often favored to minimize

strain, particularly when the lactam nitrogen (N1) is alkylated. -

Cis-configuration: Can be accessed but often requires specific kinetic trapping or thermodynamic equilibration strategies.

Figure 1: Pharmacophore mapping of the 5-amino-6-substituted piperidin-2-one scaffold.

Synthetic Architectures

To ensure high enantiopurity—a non-negotiable requirement in modern drug development—we prioritize "Chiral Pool" approaches over asymmetric catalysis of achiral precursors.

Route A: The "Mitsunobu Inversion" Strategy (Gold Standard)

This route is preferred for its ability to strictly control the C5 stereocenter. It begins with a 5-hydroxypiperidinone (derived from glutamic acid or similar precursors) and uses the Mitsunobu reaction to install the nitrogen with inversion of configuration.

Mechanism:

-

Starting Material: 6-substituted-5-hydroxypiperidin-2-one (accessible via ring-closing of amino-epoxides or reduction of enaminones).

-

Activation: The C5-hydroxyl is activated by

/DIAD. -

Displacement: Nucleophilic attack by Diphenylphosphoryl azide (DPPA) or Phthalimide.

-

Inversion: The

nature of the reaction inverts the stereocenter (e.g., cis-alcohol

Route B: Intramolecular Reductive Amination

Ideal for scale-up, this route relies on the cyclization of a

Mechanism:

-

Precursor: A linear keto-ester derived from an amino acid (e.g., Phenylalanine).

-

Imine Formation: Reaction with a primary amine forms the Schiff base.

-

Reduction:

or -

Cyclization: Spontaneous or thermal lactamization follows.

-

Limitation: Diastereocontrol at C5/C6 can be modest (often 3:1 to 5:1), requiring chromatographic separation.

Detailed Experimental Protocol

Target: Synthesis of (5S,6R)-5-amino-6-phenylpiperidin-2-one (Trans-isomer). Method: Route A (Mitsunobu Inversion).

Step 1: Synthesis of the 5-Hydroxy Intermediate

Precursor: (S)-Phenylglycinol derived intermediate.

-

Reactants: Dissolve the appropriate 5-hydroxy-6-phenylpiperidin-2-one (cis-isomer, 1.0 equiv) in anhydrous THF (0.1 M).

-

Reagents: Add Triphenylphosphine (

, 1.2 equiv) and Phthalimide (1.2 equiv). -

Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 20 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 12 hours.

-

Workup: Concentrate in vacuo. Triturate with

to precipitate triphenylphosphine oxide. Filter. Purify residue via Flash Chromatography (Hexane/EtOAc).

Step 2: Deprotection to Free Amine

-

Reactants: Dissolve the phthalimido-protected intermediate in Ethanol (0.2 M).

-

Reagent: Add Hydrazine hydrate (

, 3.0 equiv). -

Condition: Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

-

Workup: Cool to RT. Filter off the precipitate. Concentrate the filtrate.

-

Purification: Dissolve residue in DCM, wash with 1N NaOH (to ensure free base), dry over

, and concentrate.

Data Summary Table: Typical Yields & Conditions

| Reaction Step | Reagents | Temp/Time | Typical Yield | Stereocontrol |

| Mitsunobu | 0°C | 75-85% | >95% Inversion | |

| Deprotection | Reflux, 3h | 88-95% | Retention | |

| Azide Route | 0°C | 60-70% | >90% Inversion |

Stereochemical Logic & Pathway Visualization

The following diagram illustrates the critical decision points in synthesizing the trans-5-amino-6-substituted framework, highlighting the inversion step.

Figure 2: The Mitsunobu Inversion strategy for ensuring trans-stereochemistry.

Case Study: Factor Xa Inhibition

In the development of anticoagulants (e.g., Apixaban analogs), the piperidin-2-one ring serves as the core scaffold.

-

Design Challenge: The S1 pocket of Factor Xa is deep and hydrophobic.

-

Solution: A 6-(4-methoxyphenyl) group is installed to occupy the S1 pocket.

-

Linker: The 5-amino group is acylated with a heteroaryl moiety (e.g., chloropyridine) to engage the S4 subsite.

-

Outcome: The rigid 5,6-trans relationship directs the S1 and S4 binding elements at the precise angle required for sub-nanomolar affinity (

nM), superior to flexible linear analogs.

References

-

Synthesis of Bioactive Aminoacid Derivatives of Trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. Bulgarian Chemical Communications. (2014). Validated synthesis of trans-5-amino derivatives via Mitsunobu methodology.[1] Link

-

Rewiring Amino Acids to Piperidines. Tohoku University Research. (2025). Copper-catalysed reaction for stereodefined cis-2,6-disubstituted piperidines. Link

-

Stereoselective Synthesis of Piperidines. White Rose eTheses. (2010). Comprehensive review of reduction-cyclization strategies for substituted piperidines. Link

-

Design, Synthesis, and Evaluation of 2-Piperidone Derivatives. Bioorganic & Medicinal Chemistry. (2016). Application of the scaffold in Alzheimer's and neuroinflammation.[2] Link

-

Intramolecular Reductive Amination for the Preparation of Piperazines and Piperidines. ResearchGate. (2024). Methodologies for ring closure via reductive amination. Link

Sources

An In-Depth Technical Guide to Tetrahydrofuran-Substituted Piperidinone Building Blocks

Abstract

The strategic fusion of piperidinone and tetrahydrofuran (THF) rings creates a class of heterocyclic scaffolds with significant three-dimensional complexity, offering a compelling advantage in modern drug discovery.[1] This guide provides an in-depth technical exploration of tetrahydrofuran-substituted piperidinone building blocks, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into the core synthetic strategies, principles of stereocontrol, opportunities for chemical diversification, and impactful applications in medicinal chemistry, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Value of Hybrid Scaffolds

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for interacting with biological targets.[2][3][4] Similarly, the tetrahydrofuran moiety is a key structural component in numerous pharmaceuticals, where its oxygen atom can act as a hydrogen bond acceptor and its conformational flexibility allows for optimal binding to protein active sites.[5]

The combination of these two privileged structures into a single THF-substituted piperidinone core generates novel, sp³-rich molecular architectures. This "escape from flatland" approach is a recognized strategy to improve compound properties such as solubility and metabolic stability while enabling more specific and potent interactions with complex three-dimensional protein binding pockets.[1][4] This guide will illuminate the pathways to access these valuable building blocks and harness their potential.

The Core Scaffold: Synthesis and Stereochemical Considerations

The construction of the THF-substituted piperidinone core can be approached through several synthetic strategies, with multicomponent reactions (MCRs) and various cyclization methods being particularly powerful.[2][6] The choice of strategy is often dictated by the desired substitution pattern and, critically, the required stereochemistry.

Multicomponent Reactions (MCRs): A Convergent Approach

MCRs offer an efficient and atom-economical route to complex molecular scaffolds by combining three or more starting materials in a single pot.[6][7] For the synthesis of highly substituted piperidinones, MCRs provide a rapid means to generate structural diversity.[8]

A notable example is the four-component synthesis involving an amine, an aldehyde, and a β-keto ester, which can be catalyzed by agents like zirconium tetrachloride to yield polysubstituted tetrahydropyridines. These intermediates can then be converted to the corresponding piperidin-4-one derivatives.[9] While not directly incorporating a THF ring, this methodology highlights the power of MCRs in building the piperidinone core, which can be further functionalized with THF-containing substituents.

The Ugi and Passerini reactions are other cornerstone MCRs that can be adapted to create complex amide-containing structures, which could serve as precursors to piperidinone rings through subsequent cyclization steps.[6][10]

Diagram 1: General Multicomponent Reaction Strategy

This diagram illustrates the convergent nature of MCRs for building complex piperidinone precursors.

Caption: A convergent multicomponent reaction (MCR) workflow.

Cyclization Strategies: Building the Rings

Intramolecular cyclization reactions are fundamental to forming both the piperidinone and THF rings. These can include radical, reductive amination, and palladium-catalyzed approaches.

-

Radical Cyclization: Photoredox catalysis offers a mild and efficient method for constructing spirocyclic piperidines from linear aryl halide precursors.[11] This process involves the light-induced generation of an aryl radical, which then undergoes a regioselective cyclization.[11] This strategy is particularly useful for creating complex spiro-fused systems where one of the rings is a piperidine. A similar radical-based approach can be used to synthesize tetrahydrofuran-3-ones and pyrrolidin-3-ones.[12]

-

Reductive Amination: The intramolecular reductive amination of a dicarbonyl intermediate is a powerful method for forming piperidine rings.[13] This strategy can be employed in a ring-expansion protocol, for instance, by starting with a substituted cyclopentene, performing an oxidative cleavage to a dicarbonyl compound, and then cyclizing with a chiral amine to form a stereodefined piperidine.[13]

-

Palladium-Catalyzed Cyclization: Palladium catalysts can be used to form 2,1'-disubstituted tetrahydrofurans from γ-hydroxy internal alkenes and aryl bromides.[14] This reaction proceeds with the formation of two new bonds and two contiguous stereocenters.[14] This method is highly effective for creating fused bicyclic and spirocyclic THF derivatives with excellent diastereoselectivity.[14]

Stereocontrol: The Key to Biological Activity

The three-dimensional arrangement of substituents is paramount for a molecule's interaction with its biological target. Stereoselective synthesis is therefore not an afterthought but a central consideration in the design of these building blocks.

-

Chiral Auxiliaries: The use of chiral amines, such as (S)-α-phenylethylamine, in cyclization reactions can induce diastereoselectivity, allowing for the synthesis of specific diastereomeric 2-substituted-4-piperidones.[15]

-

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective construction of chiral spirocyclic compounds.[16] For instance, a highly enantioselective Wolff rearrangement–amidation–Michael–hemiaminalization sequence has been developed for the synthesis of spirocyclic piperidones with three stereogenic centers.[16]

-

Kinetic Resolution: Enantioenriched spirocyclic 2-arylpiperidines can be accessed via kinetic resolution using a chiral base, such as that generated from n-BuLi and (+)-sparteine.

Chemical Space and Derivatization Opportunities

The true power of THF-substituted piperidinones lies in their capacity as versatile building blocks. The core scaffold presents multiple points for diversification to explore structure-activity relationships (SAR).

Diagram 2: Points of Diversification

This diagram highlights the key positions on the THF-piperidinone scaffold that are amenable to chemical modification.

Caption: Key diversification points on a generic THF-piperidinone scaffold.

-

N-Substitution (R1): The piperidinone nitrogen is a prime handle for modification. Alkylation, acylation, or arylation at this position can significantly modulate the compound's physicochemical properties, such as basicity and lipophilicity, which in turn affects pharmacokinetics (PK).

-

THF Ring Substituents (R2): Substituents on the THF ring can be tailored to interact with specific residues within a protein's binding pocket. Aryl groups, for example, can engage in pi-stacking interactions.

-

Piperidinone Ring Substituents (R3, R4): The carbon framework of the piperidinone ring offers numerous possibilities for substitution. Positions C2 and C6 are particularly important as substituents here can establish key stereocenters that dictate the overall conformation of the molecule.[9] Positions C3 and C5 can be used to introduce vectors for exploring SAR or for attaching linkers to other pharmacophores.

Applications in Drug Discovery

The unique structural features of THF-substituted piperidinones make them attractive scaffolds for a range of therapeutic targets. The piperidinone moiety itself is a privileged scaffold found in compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[17][18]

| Therapeutic Area | Target Class | Example Application of Piperidinone Core | Significance of THF Moiety |

| Oncology | Kinase Inhibitors | Potent inhibitors of p38 MAP kinase and Checkpoint Kinase 1 (CHK1) have been developed using piperidine-substituted quinolinones and thiophenecarboxamides.[19][20] | The THF ring can provide additional hydrogen bond acceptors and orient substituents to access specific sub-pockets, enhancing selectivity and potency. |

| Oncology | Protein-Protein Interaction (PPI) Inhibitors | Piperidinone-based compounds have been developed as potent inhibitors of the MDM2-p53 interaction, a key target for reactivating the p53 tumor suppressor pathway.[21][22] | The sp³-rich THF scaffold can mimic the helical secondary structure of peptides often found at PPI interfaces. |

| Neurodegenerative Disease | Acetylcholinesterase (AChE) Inhibitors | The piperidine core is central to the structure of Donepezil, a primary treatment for Alzheimer's disease.[2] Piperidone-based scaffolds are used to create novel Donepezil analogues.[15] | A THF substituent could be designed to interact with peripheral anionic sites of AChE, potentially increasing inhibitory activity. |

| Infectious Disease | Antiviral, Antimalarial | Piperidine alkaloids and their synthetic derivatives have shown antiviral and antimalarial properties.[4][18] | The THF moiety can improve metabolic stability and oral bioavailability, crucial properties for anti-infective agents. |

Experimental Protocol: Stereoselective Synthesis of a 2-Aryl-4-Piperidone Scaffold

This protocol is a representative example adapted from established methodologies for the synthesis of a chirally-enriched piperidone core, a key precursor for more complex THF-substituted derivatives.[15]

Objective: To synthesize a diastereomeric mixture of 1-((S)-1-phenylethyl)-2-phenylpiperidin-4-one.

Step 1: Synthesis of 1,4-pentadien-3-ol

-

Materials: Acrolein (1.0 eq), vinylmagnesium bromide (1.1 eq in THF), anhydrous THF.

-

Procedure: To a solution of acrolein in anhydrous THF at 0°C under a nitrogen atmosphere, add vinylmagnesium bromide dropwise. Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dienol, which is used in the next step without further purification.

Step 2: Oxidation to Divinyl Ketone

-

Materials: Crude 1,4-pentadien-3-ol (1.0 eq), manganese dioxide (5.0 eq), dichloromethane (DCM).

-

Procedure: To a solution of the crude dienol in DCM, add activated manganese dioxide in portions. Stir the resulting black suspension vigorously at room temperature for 4-6 hours, monitoring by TLC. Upon completion, filter the mixture through a pad of Celite®, washing the pad with DCM. Concentrate the filtrate under reduced pressure to yield the crude divinyl ketone. Causality Note: The use of activated MnO₂ is a mild and selective method for oxidizing allylic alcohols without affecting the double bonds.

Step 3: Aza-Michael Cyclization

-

Materials: Crude divinyl ketone (1.0 eq), (S)-(-)-α-methylbenzylamine (1.1 eq), acetonitrile, aqueous sodium bicarbonate.

-

Procedure: In a round-bottom flask, dissolve (S)-(-)-α-methylbenzylamine in a mixture of acetonitrile and aqueous sodium bicarbonate. Cool the mixture to 16°C. Slowly add a solution of the crude divinyl ketone in acetonitrile dropwise over 40 minutes. After the addition is complete, heat the mixture to reflux for 1.5 hours. Cool to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the diastereomers.

-

Characterization: Confirm the structure and determine the diastereomeric ratio of the products using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Outlook

Tetrahydrofuran-substituted piperidinone building blocks represent a fertile ground for the discovery of next-generation therapeutics. Their inherent three-dimensionality and the availability of robust synthetic methods, particularly stereoselective ones, allow for the systematic exploration of chemical space. Future efforts will likely focus on the development of novel multicomponent reactions that directly install the THF moiety during the piperidinone ring formation, further streamlining access to these complex and valuable scaffolds. The continued application of these building blocks in medicinal chemistry programs promises to yield novel drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Peng, C., Huang, W., et al. (2018). A highly enantioselective organocatalytic Wolff rearrangement–amidation–Michael–hemiaminalization stepwise reaction. ResearchGate. [Link]

-

Kumar, A. K., et al. (2012). PIPERIDONE ANALOGS: SYNTHESIS AND THEIR DIVERSE BIOLOGICAL APPLICATIONS. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

-

Arumugam, N., Almansour, A. I., Kumar, R. S., et al. (2018). Regio and stereoselective synthesis of anticancer spirooxindolopyrrolidine embedded piperidone heterocyclic hybrids derived from one-pot cascade protocol. National Center for Biotechnology Information. [Link]

-

Fitzgerald, C., et al. (2006). p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. National Center for Biotechnology Information. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Choi, A., Das, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online. [Link]

-

Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. [Link]

-

Dömling, A., & Ugi, I. (2014). Chemistry & Biology Of Multicomponent Reactions. National Center for Biotechnology Information. [Link]

-

Cole, K. P., et al. (2020). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. National Center for Biotechnology Information. [Link]

-

Safari, J., & Naeimi, A. (2019). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Royal Society of Chemistry. [Link]

-

de la Torre, M. C., & Sierra, M. A. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. National Center for Biotechnology Information. [Link]

-

Zhu, W., Mena, M., Jnoff, E., Sun, N., Pasau, P., & Ghosez, L. (2009). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. ResearchGate. [Link]

-

Scott, K. A., et al. (2018). Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. National Center for Biotechnology Information. [Link]

-

Zabludoff, S. D., et al. (2012). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. National Center for Biotechnology Information. [Link]

-

Edvinsson, R. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. DiVA portal. [Link]

-

Rew, Y., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. National Center for Biotechnology Information. [Link]

-

Lesimple, P., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]

-

Forró, E., & Fülöp, F. (2019). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. National Center for Biotechnology Information. [Link]

-

Sun, H., et al. (2018). The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. National Center for Biotechnology Information. [Link]

-

Wolfe, J. P., & Nakhla, J. S. (2005). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. National Center for Biotechnology Information. [Link]

-

Wang, Y., et al. (2017). Replacing the Terminal Piperidine in Ceritinib With Aliphatic Amines Confers Activities Against Crizotinib-Resistant Mutants Including G1202R. National Center for Biotechnology Information. [Link]

-

Ruijter, E., & Orru, R. V. A. (2015). Modern multicomponent reactions for better drug syntheses. Royal Society of Chemistry. [Link]

-

Balasubramanian, C., et al. (2012). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. ResearchGate. [Link]

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. National Center for Biotechnology Information. [Link]

Sources

- 1. Regio and stereoselective synthesis of anticancer spirooxindolopyrrolidine embedded piperidone heterocyclic hybrids derived from one-pot cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modern multicomponent reactions for better drug syntheses - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diva-portal.org [diva-portal.org]

- 13. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 19. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of 5-Amino-6-(oxolan-2-yl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate relationship between three-dimensional molecular architecture and biological function is a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of the stereochemistry of 5-Amino-6-(oxolan-2-yl)piperidin-2-one, a molecule with significant structural complexity and potential pharmacological relevance. We will dissect the stereochemical landscape of this molecule, exploring the number and nature of its stereoisomers, strategies for their synthesis and separation, and methods for their characterization. This document serves as a roadmap for researchers navigating the challenges and opportunities presented by the chirality of this and similar piperidine-based compounds.

Introduction: The Critical Role of Stereochemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The introduction of multiple substituents, as in 5-Amino-6-(oxolan-2-yl)piperidin-2-one, often leads to the creation of multiple chiral centers. The spatial arrangement of these substituents can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. Different stereoisomers of a chiral drug can exhibit varied biological activities, with one isomer potentially being therapeutic while another might be inactive or even toxic.[4][5] Therefore, a thorough understanding and control of stereochemistry are paramount in the development of safe and effective pharmaceuticals.

This guide will delve into the stereochemical intricacies of 5-Amino-6-(oxolan-2-yl)piperidin-2-one, providing a foundational understanding for its synthesis, purification, and analysis.

Structural Analysis and Stereoisomers

5-Amino-6-(oxolan-2-yl)piperidin-2-one possesses three chiral centers, giving rise to a total of 2³ = 8 possible stereoisomers. These chiral centers are:

-

C5 of the piperidin-2-one ring (attached to the amino group).

-

C6 of the piperidin-2-one ring (attached to the oxolanyl group).

-

C2' of the oxolan-2-yl (tetrahydrofuran) ring.

The eight stereoisomers exist as four pairs of enantiomers. The relationship between pairs that are not enantiomers is diastereomeric.

Figure 1: Stereoisomers of 5-Amino-6-(oxolan-2-yl)piperidin-2-one.

Strategies for Stereoselective Synthesis

Controlling the stereochemical outcome of a reaction is a significant challenge in organic synthesis. For a molecule like 5-Amino-6-(oxolan-2-yl)piperidin-2-one, a stereoselective approach is highly desirable to avoid the tedious separation of multiple isomers. Potential strategies include:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce one or more of the required stereocenters.

-

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the piperidine ring or the introduction of substituents.

-

Substrate-Controlled Synthesis: Wherein existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions.

While a specific synthetic pathway for this molecule is not detailed in the literature, general methods for the synthesis of substituted piperidines can be adapted.[6][7] For instance, a multi-step synthesis could involve the stereoselective construction of the substituted piperidine ring, followed by the introduction of the amino and oxolanyl groups with stereochemical control.

Separation and Purification of Stereoisomers

In cases where a stereoselective synthesis is not feasible or yields a mixture of isomers, chromatographic separation is essential. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and diastereomers.[5][8]

Chiral HPLC Method Development

The development of a successful chiral HPLC method involves screening various chiral stationary phases (CSPs) and mobile phases.

Table 1: Key Parameters for Chiral HPLC Method Development

| Parameter | Considerations |

| Chiral Stationary Phase (CSP) | Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for a wide range of compounds.[5] |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. |

| Flow Rate | Optimization is required to balance resolution and analysis time. |

| Detection | UV detection is common, provided the analyte has a suitable chromophore. |

Hypothetical Chiral HPLC Protocol

Below is a detailed, step-by-step protocol for the chiral separation of the stereoisomers of 5-Amino-6-(oxolan-2-yl)piperidin-2-one.

Objective: To resolve the eight stereoisomers of 5-Amino-6-(oxolan-2-yl)piperidin-2-one.

Materials:

-

HPLC system with a quaternary pump, autosampler, and UV detector.

-

Chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).

-

HPLC-grade hexane, isopropanol, and ethanol.

-

Sample of the synthesized mixture of stereoisomers dissolved in the mobile phase.

Procedure:

-

Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 90:10 hexane:isopropanol) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Sample Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

-

Isocratic Elution: Run the separation using the initial mobile phase composition.

-

Gradient Elution (if necessary): If the isocratic method does not provide adequate separation, a gradient elution can be employed by gradually increasing the percentage of the polar modifier.

-

Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm).

-

Optimization: Systematically vary the mobile phase composition, flow rate, and even the column temperature to optimize the resolution between all stereoisomers.

Figure 2: General workflow for chiral HPLC analysis.

Capillary Electrophoresis

Capillary electrophoresis (CE) with a chiral selector, such as a cyclodextrin, is another powerful technique for enantiomeric separation.[9][10] It offers high efficiency and requires only a small amount of sample. The separation in CE is based on the differential migration of the enantiomers in an electric field due to their different interactions with the chiral selector.

Spectroscopic and Spectrometric Characterization

Once the stereoisomers are separated, their individual structures must be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the connectivity of the atoms. For stereochemical assignment, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry of the substituents on the piperidine ring. Chiral discriminating agents can also be used in NMR to distinguish between enantiomers.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. While MS itself does not typically distinguish between stereoisomers, it is essential for confirming the identity of the separated compounds when coupled with a separation technique like HPLC (LC-MS).

Biological Significance and Stereochemical Effects

The three-dimensional shape of a molecule is critical for its interaction with biological targets such as enzymes and receptors. It is highly probable that the eight stereoisomers of 5-Amino-6-(oxolan-2-yl)piperidin-2-one will exhibit different biological activities.[4] One enantiomer might fit perfectly into the binding site of a target protein, leading to a therapeutic effect, while its mirror image may not bind at all or could even bind to a different target, causing off-target effects. Therefore, after successful separation and characterization, it is crucial to evaluate the biological activity of each individual stereoisomer.

Conclusion

The stereochemistry of 5-Amino-6-(oxolan-2-yl)piperidin-2-one presents a significant but manageable challenge for medicinal chemists. A systematic approach involving stereoselective synthesis or efficient chiral separation, followed by rigorous spectroscopic characterization and individual biological evaluation of each stereoisomer, is essential. The principles and techniques outlined in this guide provide a solid framework for researchers to unlock the full therapeutic potential of this and other complex chiral molecules.

References

- Venkatesan, P., & Maruthavanan, T. (2015). Stereochemical effect on biological activities of new series of piperidin-4-one derivatives. Natural Product Research, 29(22), 2092-2096.

- Baramov, T. I., et al. Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one.

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances.

- Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer

- Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Biointerface Research in Applied Chemistry.

- Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and comput

- Chiral HPLC Separ

- Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and comput

- Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.

-

Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. Tetrahedron. [Link]

-

Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of Organic Chemistry. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry. [Link]

- Patent Application Publication for N-(2,6-diethylphenyl)-8-({4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl}amino)-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide phosphate.

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. [Link]

-

Biological Activities of Alkaloids. MDPI. [Link]

-

Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. ACS Continuing Education. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. [Link]

-

Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry. [Link]

-

5,6-Dihydro-[4][6][12]oxadiazolo[3,4-d]pyridazine-4,7-dione. Molbank. [Link]

-

Pipernonaline. PubChem. [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. blumberginstitute.org [blumberginstitute.org]

- 4. Stereochemical effect on biological activities of new series of piperidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sfera.unife.it [sfera.unife.it]